cellTracker violet BMQC

Description

Structure

3D Structure

Properties

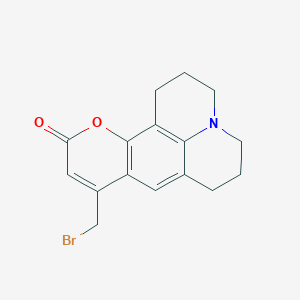

Molecular Formula |

C16H16BrNO2 |

|---|---|

Molecular Weight |

334.21 g/mol |

IUPAC Name |

6-(bromomethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |

InChI |

InChI=1S/C16H16BrNO2/c17-9-11-8-14(19)20-16-12-4-2-6-18-5-1-3-10(15(12)18)7-13(11)16/h7-8H,1-6,9H2 |

InChI Key |

YUCQXFOKBWJOHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CBr |

Origin of Product |

United States |

Foundational & Exploratory

CellTracker Violet BMQC mechanism of action explained.

An In-depth Technical Guide to the Core Mechanism of Action of CellTracker™ Violet BMQC

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Violet BMQC is a fluorescent probe designed for the long-term tracking of living cells.[1][2] Its utility in monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion stems from its ability to be well-retained within cells for extended periods, typically over 72 hours, spanning several generations.[3][4] This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols for CellTracker™ Violet BMQC.

Chemical and Spectral Properties

CellTracker™ Violet BMQC, chemically known as 9-(bromomethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one, is a derivative of the coumarin (B35378) family of fluorescent dyes.[5] Its molecular structure includes a bromomethyl functional group, which is crucial for its cellular retention mechanism.[5] The dye is inherently fluorescent and does not require enzymatic cleavage to become active.[3][6]

Quantitative Data Summary

The key chemical and spectral properties of CellTracker™ Violet BMQC are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₆BrNO₂ | [5] |

| Average Mass | 334.20778 Da | [5] |

| Monoisotopic Mass | 333.03644 Da | [5] |

| Excitation Maximum | 404-415 nm | [1][3][5][6][7] |

| Emission Maximum | 516-526 nm | [1][3][5][6][7] |

| Stokes' Shift | ~122 nm | [5][7] |

| Recommended Laser | 405 nm | [1][7] |

| Recommended Filter | 510/50 nm or 525/50 nm bandpass | [1][7] |

Core Mechanism of Action

The mechanism of action of CellTracker™ Violet BMQC is a multi-step process that ensures the dye is loaded into cells and retained in the cytoplasm.

-

Passive Diffusion : The dye is designed to be cell-permeant, allowing it to freely pass across the cell membrane into the cytoplasm.[3][6]

-

Intracellular Reaction : Once inside the cell, the bromomethyl group on the BMQC molecule reacts with thiol groups present in the cytoplasm.[3][6] This reaction is believed to be mediated by the enzyme glutathione (B108866) S-transferase (GST), reacting with glutathione, which is abundant in most cells.[3][6][8]

-

Formation of Cell-Impermeant Adduct : The reaction results in the formation of a covalent bond, creating a fluorescent dye-glutathione adduct.[8] This adduct is a larger, cell-impermeant molecule that is unable to diffuse back out of the cell.[3][6]

-

Stable Retention and Inheritance : The fluorescent adduct is well-retained within the cytoplasm of living cells for at least 72 hours.[3][4] As the labeled cell divides, the dye is distributed among the daughter cells, allowing for multigenerational tracking.[3] The dye is not transferred to adjacent, unlabeled cells in a population.[3]

This mechanism provides stable, long-term labeling with low cytotoxicity at recommended working concentrations, ensuring that cellular processes are not unduly affected by the presence of the dye.[3][5]

Caption: Mechanism of this compound cellular uptake and retention.

Experimental Protocols

The following protocols are generalized for staining adherent and suspension cells with CellTracker™ Violet BMQC. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

Stock Solution (10 mM) :

-

Before opening, allow the vial of lyophilized CellTracker™ Violet BMQC to warm to room temperature.[3][6]

-

Add the appropriate amount of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.[3]

-

Mix thoroughly until the dye is completely dissolved.

-

Store the stock solution at ≤–20°C, protected from light and moisture.[9]

-

-

Working Solution (0.5–25 µM) :

-

Dilute the 10 mM stock solution in serum-free medium to the desired final working concentration.[3][6] For long-term studies (>3 days) or rapidly dividing cells, a concentration of 5–25 µM is recommended.[3][6] For shorter experiments, 0.5–5 µM is often sufficient.[3][6]

-

It is recommended to test a range of concentrations to determine the optimal level for your specific cell type and application.[3][6]

-

Staining Protocol for Cells in Suspension

-

Harvest cells by centrifugation and aspirate the supernatant.[3][6]

-

Resuspend the cell pellet gently in the pre-warmed CellTracker™ Working Solution.[3][6]

-

Incubate the cells for 15–45 minutes at 37°C, or under other growth conditions appropriate for the cell type.[3][6]

-

After incubation, centrifuge the cells and remove the working solution.[3][6]

-

Resuspend the labeled cells in fresh, complete culture medium.[6]

-

The cells are now ready for imaging or further experimental procedures.[3][6]

Staining Protocol for Adherent Cells

-

Remove the culture medium from the adherent cells.[6]

-

Gently add the pre-warmed CellTracker™ Working Solution to the cells.[6]

-

Incubate the cells for 15–45 minutes at 37°C, or under other growth conditions appropriate for the cell type.[6]

-

Remove the working solution.[6]

-

Add fresh, complete culture medium to the cells.[6]

-

The cells are now ready for imaging or further experimental procedures.[6]

Caption: General experimental workflow for staining cells with this compound.

Conclusion

CellTracker™ Violet BMQC is a robust and reliable tool for long-term cell tracking. Its mechanism of action, based on passive diffusion and subsequent covalent binding to intracellular thiols, ensures stable and long-lasting fluorescence with minimal impact on cell viability and function. The violet excitation and emission profile makes it an excellent candidate for multiplexing with other common fluorophores, such as those in the green and red spectrum.[1][5] Adherence to the provided protocols will facilitate successful and reproducible cell labeling for a wide range of applications in cellular research.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Panel Builder [admin.fluorofinder.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. This compound - 佑研匠簇网上商城 [ulab360.com]

- 5. This compound () for sale [vulcanchem.com]

- 6. ulab360.com [ulab360.com]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to CellTracker™ Violet BMQC

For researchers, scientists, and drug development professionals, understanding the intricate chemical properties of fluorescent probes is paramount for designing robust and reproducible cell-based assays. CellTracker™ Violet BMQC is a widely utilized fluorescent dye for monitoring cell movement, location, and proliferation over extended periods. This guide provides a comprehensive overview of its core chemical properties, experimental protocols, and the underlying mechanism of action.

Core Chemical and Physical Properties

CellTracker™ Violet BMQC, chemically known as 2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin, is a derivative of the coumarin (B35378) family of fluorescent compounds.[1][2][3] Its utility as a cellular probe is underpinned by its specific physical and chemical characteristics. The presence of a bromomethyl functional group is critical to its mechanism of cellular retention.[1]

The key quantitative properties of CellTracker™ Violet BMQC are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₆BrNO₂ | [1][4] |

| Molecular Weight | 334.21 g/mol | [1][2][3][4] |

| Excitation Maximum | 404 - 415 nm | [1][5][6][7][8][9] |

| Emission Maximum | 516 - 526 nm | [1][2][3][5][6][7][8][9] |

| Stokes Shift | ~122 nm | [1][5] |

| Recommended Excitation Laser | 405 nm | [1][5][10] |

| Recommended Emission Filter | 510/50 nm or 525/50 nm bandpass | [1][5][6][11] |

| Cellular Retention | At least 72 hours | [1][2][3][8][9] |

| Subcellular Localization | Cytoplasm | [8] |

| Solvent for Stock Solution | High-quality anhydrous DMSO | [2][3] |

Mechanism of Action and Cellular Retention

The efficacy of CellTracker™ Violet BMQC as a long-term cell tracker (B12436777) lies in its ability to be retained within cells for several generations. This is achieved through a specific chemical reaction that transforms the initially cell-permeant dye into a cell-impermeant product.

The process begins with the dye freely passing across the cell membrane. Once inside the cytoplasm, the bromomethyl group on the BMQC molecule reacts with intracellular thiol groups, primarily on glutathione (B108866) and proteins.[2][3][10] This reaction is often mediated by the ubiquitous enzyme glutathione S-transferase (GST).[2][3] The resulting conjugate is a larger, membrane-impermeant molecule that is well-retained within the cell. This covalent binding ensures that the fluorescent signal is stable and is passed on to daughter cells upon cell division, but not transferred to adjacent cells in a population.[2][9] The fluorescence of CellTracker™ Violet BMQC does not require enzymatic cleavage to be activated.[2][3][9]

Experimental Protocols

Effective and reproducible cell staining with CellTracker™ Violet BMQC requires adherence to optimized protocols. Below are detailed methodologies for staining both adherent and suspension cells.

Preparation of Staining Solution

-

Stock Solution Preparation : Before use, allow the vial of lyophilized CellTracker™ Violet BMQC to warm to room temperature.[2][3] Dissolve the contents in high-quality anhydrous DMSO to a final concentration of 10 mM.[2][3]

-

Working Solution Preparation : Dilute the 10 mM stock solution in serum-free medium to a final working concentration.[2][3] The optimal concentration can vary depending on the cell type and experimental duration, but typically ranges from 0.5 µM to 25 µM.[2][3] For long-term studies (over 3 days) or rapidly dividing cells, a higher concentration (5–25 µM) is recommended, while shorter experiments may require less dye (0.5–5 µM).[2][3] It is crucial to test a range of concentrations to determine the optimal staining for your specific application.[2][3] Pre-warm the working solution to 37°C before adding it to the cells.[2][3] Important : Avoid using amine- and thiol-containing buffers.[2][3]

Staining Protocol for Adherent Cells

-

Grow adherent cells on coverslips or in culture dishes to the desired confluency.

-

Gently add the pre-warmed CellTracker™ working solution to the cells, ensuring the entire surface is covered.[2][3]

-

Incubate the cells for 15 to 45 minutes at 37°C under appropriate growth conditions.[1][2][3]

-

(Optional) Perform washing steps to remove any excess dye.[1]

-

Add fresh, pre-warmed complete culture medium to the cells.

-

The cells are now ready for immediate imaging or can be returned to the incubator for long-term studies.[1]

Staining Protocol for Cells in Suspension

-

Harvest the cells by centrifugation and carefully aspirate the supernatant.[2][3]

-

Gently resuspend the cell pellet in the pre-warmed CellTracker™ working solution.[2][3]

-

Incubate the cell suspension for 15 to 45 minutes at 37°C under appropriate growth conditions.[2][3]

-

Centrifuge the cells to pellet them and remove the supernatant containing the working solution.[2][3]

-

Resuspend the cells in fresh, pre-warmed complete culture medium.

-

The labeled cells can then be dispensed onto slides or into a culture vessel of choice for subsequent analysis.[2][3]

Applications in Research

CellTracker™ Violet BMQC is a versatile tool for a variety of cell biology applications. Its primary uses include:

-

Cell Tracking and Migration: Monitoring cell movement and location in both 2D and 3D culture environments.[1][6][12]

-

Cell Proliferation Studies: Analyzing cell division patterns, as the dye is distributed among daughter cells.[1]

-

Chemotaxis and Invasion Assays: Visualizing and quantifying directed cell movement.[1]

-

Cell-Cell Interaction Studies: Tracking distinct cell populations in co-culture experiments.[1]

-

Multiplexing: The violet excitation and distinct emission spectrum make it ideal for use in multicolor imaging experiments with other fluorophores, such as those in the green and red spectral regions.[1][6][12]

Conclusion

CellTracker™ Violet BMQC provides a reliable and robust method for long-term fluorescent labeling of live cells. Its well-defined chemical properties, straightforward staining protocols, and excellent cellular retention make it an invaluable tool for researchers in various fields, including cell biology, immunology, and cancer research. By understanding the core principles of its function, scientists can effectively integrate this probe into their experimental designs to gain deeper insights into complex cellular processes.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ulab360.com [ulab360.com]

- 4. This compound | C16H16BrNO2 | CID 25164038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. app.fluorofinder.com [app.fluorofinder.com]

- 7. syronoptics.com [syronoptics.com]

- 8. This compound 5 X 100 UG,C10094,Invitrogen 供应商、价格、厂家、报价、规格参数 [bingosci.com]

- 9. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 10. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]

- 11. biocompare.com [biocompare.com]

- 12. Panel Builder [admin.fluorofinder.com]

CellTracker Violet BMQC: An In-depth Technical Guide for Live Cell Imaging Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CellTracker Violet BMQC, a fluorescent probe essential for live-cell imaging. It is designed to equip researchers, particularly those new to live-cell imaging, with the technical knowledge and practical guidance required to effectively utilize this powerful tool for tracking cellular dynamics.

Introduction to this compound

This compound is a cell-permeant fluorescent dye that is well-suited for monitoring cell movement and location over time.[1][2] Its chemical name is 9-(bromomethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one.[2] Once inside a living cell, the dye undergoes a transformation that renders it cell-impermeant, ensuring it is retained within the cell for extended periods, typically for at least 72 hours, and is passed on to daughter cells during division.[2][3][4] This stability, coupled with its low cytotoxicity at working concentrations, makes it an ideal candidate for long-term cell tracking, proliferation, and migration studies.[3][4]

Mechanism of Action

This compound freely passes through the cell membrane. Inside the cell, its bromomethyl group reacts with intracellular thiols, primarily on glutathione (B108866), in a reaction catalyzed by glutathione S-transferase.[3][4] This conjugation reaction forms a fluorescent, membrane-impermeant product that is well-retained in the cytoplasm.

Caption: Cellular uptake and retention of this compound.

Quantitative Data

For reproducible and accurate results, it is crucial to use this compound at its optimal spectral and concentration parameters.

Spectral Properties

The violet excitation and emission spectra of this compound make it ideal for multiplexing with green and red fluorescent probes.[1]

| Parameter | Value | Reference |

| Maximum Excitation Wavelength | 415 nm | [1] |

| Maximum Emission Wavelength | 516 nm | [1] |

| Recommended Excitation Laser | 405 nm | [1][5] |

| Recommended Emission Filter | 525/50 nm | [1] |

| Stokes' Shift | 122 nm | [5] |

Recommended Staining Parameters

The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental duration. It is recommended to perform a titration to determine the ideal conditions for your specific experiment.

| Application | Recommended Concentration | Recommended Incubation Time |

| Short-term tracking (< 3 days) | 0.5 - 5 µM | 15 - 45 minutes |

| Long-term tracking (> 3 days) / Proliferating cells | 5 - 25 µM | 15 - 45 minutes |

Note: Always use the lowest concentration of the dye that provides sufficient fluorescence for imaging to minimize potential artifacts.[4] Staining should be performed in serum-free medium as serum can contain esterases that may prematurely cleave the dye.[6]

Detailed Experimental Protocol: Cell Migration Assay (Scratch Assay)

This protocol provides a step-by-step guide for performing a cell migration (scratch) assay using this compound.

Caption: Workflow for a cell migration scratch assay.

Materials

-

Cells of interest

-

Complete culture medium

-

Serum-free culture medium

-

This compound (lyophilized powder)

-

High-quality, anhydrous DMSO

-

Phosphate-buffered saline (PBS)

-

Multi-well imaging plates

-

Pipette tips (p200 or p1000)

-

Fluorescence microscope with a 405 nm laser and appropriate filters

Method

-

Cell Seeding: Seed cells in a multi-well imaging plate at a density that will form a confluent monolayer after 24-48 hours.

-

Reagent Preparation:

-

Staining:

-

When cells are confluent, aspirate the culture medium.

-

Wash the cells once with pre-warmed, serum-free medium.

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed, serum-free medium to the desired final concentration (e.g., 5 µM).

-

Add the working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.[2]

-

-

Scratch Creation:

-

After incubation, aspirate the staining solution.

-

Gently create a scratch in the cell monolayer using a sterile p200 or p1000 pipette tip.

-

Wash the cells twice with PBS to remove detached cells and debris.

-

Replace the PBS with fresh, pre-warmed complete culture medium.

-

-

Imaging and Analysis:

-

Immediately acquire the first image of the scratch (T=0) using a fluorescence microscope.

-

Return the plate to the incubator and acquire images at subsequent time points (e.g., 6, 12, 24 hours).

-

Analyze the images by measuring the width of the scratch at different points and calculating the percentage of wound closure over time.

-

Troubleshooting

Even with a robust protocol, issues can arise. Here are some common problems and their solutions:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no fluorescence signal | - Staining performed in the presence of serum. - Inadequate dye concentration or incubation time. | - Ensure staining is performed in serum-free medium.[6] - Increase the dye concentration and/or incubation time.[6] |

| High background fluorescence | - Incomplete removal of the staining solution. | - Wash the cells thoroughly with PBS after staining. |

| Cell toxicity or altered morphology | - Dye concentration is too high. | - Reduce the dye concentration. Perform a titration to find the optimal non-toxic concentration. |

| Spectral bleed-through in multiplexing experiments | - Emission spectra of the fluorophores overlap. | - Use appropriate compensation controls and settings on the imaging software. - Choose dyes with more widely separated emission spectra.[6] |

| Uneven staining | - Cells are not healthy or are clumping. | - Ensure a single-cell suspension before staining and that cells are in a healthy growth phase. |

Conclusion

This compound is an invaluable tool for live-cell imaging, offering a reliable and straightforward method for tracking cells over extended periods. By understanding its mechanism of action, adhering to optimized protocols, and being aware of potential troubleshooting steps, researchers can confidently integrate this dye into their experiments to gain deeper insights into dynamic cellular processes.

References

Unveiling the Spectroscopic Signature of CellTracker™ Violet BMQC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of CellTracker™ Violet BMQC, a fluorescent dye integral to cellular tracking and analysis. This document outlines the dye's mechanism of action, key spectral characteristics, and detailed protocols for its application in fluorescence microscopy and flow cytometry, empowering researchers to effectively integrate this tool into their experimental workflows.

Core Properties and Mechanism of Action

CellTracker™ Violet BMQC (2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin) is a cell-permeant fluorescent probe designed for monitoring cell movement, location, and proliferation over extended periods.[1][2] Its utility lies in its ability to freely cross cell membranes and, once inside the cell, undergo a transformation into a cell-impermeant product.[3][4] This conversion is mediated by a glutathione (B108866) S-transferase (GST) reaction, where the dye's bromomethyl group reacts with intracellular thiol groups, primarily on glutathione.[3][4][5] This covalent binding ensures the dye is well-retained within the cells for at least 72 hours, allowing for multi-generational tracking.[3][5][6] The fluorescent signal is transferred to daughter cells but not to adjacent cells in a population.[3][5]

Spectral Profile

The defining characteristic of any fluorophore is its spectral profile. The key quantitative spectral and physical properties of CellTracker™ Violet BMQC are summarized in the table below.

| Property | Value | Source(s) |

| Excitation Maximum (Ex max) | 404 - 415 nm | [4][5][7][8] |

| Emission Maximum (Em max) | 516 - 526 nm | [4][5][7][8] |

| Molecular Weight | 334.2 g/mol | [4][5] |

| Chemical Formula | C₁₆H₁₆BrNO₂ | [5] |

| Stokes Shift | ~122 nm | [8] |

| Quantum Yield | Not readily available in public documentation. | |

| Molar Extinction Coefficient (ε) | Not readily available in public documentation. |

Note: The quantum yield and molar extinction coefficient for CellTracker™ Violet BMQC are not specified in the provided product information sheets or technical resources.

Experimental Protocols

Effective utilization of CellTracker™ Violet BMQC necessitates adherence to optimized experimental protocols. Below are detailed methodologies for cell staining and subsequent analysis via fluorescence microscopy and flow cytometry.

I. Cell Staining with CellTracker™ Violet BMQC

This protocol is applicable to both suspension and adherent cells.

Materials:

-

CellTracker™ Violet BMQC (lyophilized powder)

-

High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Serum-free culture medium

-

Complete culture medium

-

Phosphate-buffered saline (PBS) or other appropriate buffer without amines or thiols.[3][4]

Stock Solution Preparation:

-

Before opening, allow the vial of CellTracker™ Violet BMQC to warm to room temperature.[3][4]

-

Reconstitute the lyophilized powder in DMSO to a final concentration of 10 mM.[3][4]

Working Solution Preparation:

-

Dilute the 10 mM stock solution in serum-free medium to a final working concentration. The optimal concentration can range from 0.5 µM to 25 µM and should be determined empirically for each cell type and application.[3][4]

Staining Protocol:

Figure 1. General workflow for staining cells with CellTracker™ Violet BMQC.

Detailed Steps:

-

For Adherent Cells: Remove the culture medium from the cells.[3][4] For Suspension Cells: Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed CellTracker™ working solution.[3]

-

Add the pre-warmed CellTracker™ working solution to the cells.

-

Remove the staining solution. For suspension cells, this will involve a centrifugation step.[3]

-

Add fresh, pre-warmed complete culture medium.

-

Incubate the cells for at least 30 minutes at 37°C to allow for complete modification of the dye.[9]

-

The cells are now ready for analysis.

II. Fluorescence Microscopy

Instrumentation and Settings:

-

Microscope: An epifluorescence microscope equipped for violet excitation.

-

Excitation Source: A 405 nm laser or a mercury/xenon arc lamp with an appropriate excitation filter.[8]

-

Filter Set: A standard DAPI filter set or a filter set optimized for violet excitation is generally suitable. A common filter configuration is a 510/50 nm or 525/50 bandpass emission filter.[7][8][10]

Imaging Protocol Workflow:

Figure 2. Experimental workflow for fluorescence microscopy of CellTracker™ Violet BMQC stained cells.

Important Considerations:

-

Controls: Include an unstained cell sample to assess autofluorescence.

-

Fixation: Cells stained with CellTracker™ Violet BMQC can be fixed with formaldehyde.[11] However, permeabilization with detergents like Triton™ X-100 may lead to some leakage of the dye.[11]

-

Multiplexing: The violet excitation and blue/green emission of CellTracker™ Violet BMQC make it ideal for multiplexing with green (e.g., GFP, FITC) and red (e.g., RFP, Texas Red) fluorophores.[7] When multiplexing, it is crucial to use appropriate single-color controls to check for spectral bleedthrough.[11]

III. Flow Cytometry

Instrumentation and Settings:

-

Flow Cytometer: A flow cytometer equipped with a 405 nm violet laser.[8][10]

-

Emission Filter: A bandpass filter suitable for detecting the emission of CellTracker™ Violet BMQC, typically around 510/50 nm or 525/50 nm.[7][8][10]

Flow Cytometry Protocol Workflow:

Figure 3. Experimental workflow for flow cytometry analysis of CellTracker™ Violet BMQC stained cells.

Important Considerations:

-

Cell Concentration: Adjust the cell concentration to the recommended density for your instrument to ensure optimal data acquisition.

-

Compensation: When performing multicolor flow cytometry, it is essential to use single-color stained controls for each fluorophore to set up proper compensation and correct for spectral overlap.

-

Viability Dye: Consider including a viability dye to exclude dead cells from the analysis, as they can exhibit non-specific staining.

-

Troubleshooting: Weak or no signal can be troubleshooted by increasing the dye concentration or incubation time, ensuring the absence of serum during staining, and checking instrument settings.[11][12][13] High background can be addressed by ensuring adequate washing steps and titrating the antibody concentrations in co-staining experiments.[12][14]

Conclusion

CellTracker™ Violet BMQC is a robust and versatile tool for live-cell tracking applications. Its well-defined spectral properties, particularly its violet laser excitability, make it an excellent choice for multicolor experiments. By following the detailed protocols and considering the key technical aspects outlined in this guide, researchers can confidently and effectively utilize CellTracker™ Violet BMQC to gain valuable insights into dynamic cellular processes.

References

- 1. CellTracker™ Fluorescent Probes 5 x 0.1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 2. web-api.polscientific.com [web-api.polscientific.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. ulab360.com [ulab360.com]

- 5. cellTracker violet BMQC () for sale [vulcanchem.com]

- 6. This compound - 佑研匠簇网上商城 [ulab360.com]

- 7. app.fluorofinder.com [app.fluorofinder.com]

- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 9. labs.pbrc.edu [labs.pbrc.edu]

- 10. biocompare.com [biocompare.com]

- 11. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 14. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]

Assessing the Cellular Impact of CellTracker™ Violet BMQC: A Technical Guide

A Deep Dive into the Cytotoxicity Profile of a Widely Used Cell Tracking Dye

For Immediate Release

Shanghai, China – December 21, 2025 – In the dynamic fields of cell biology, immunology, and drug discovery, the ability to track cells over time is paramount. Fluorescent probes like CellTracker™ Violet BMQC have become indispensable tools for monitoring cell migration, proliferation, and cell-cell interactions. However, the introduction of any exogenous agent into a biological system necessitates a thorough understanding of its potential to perturb normal cellular processes. This technical guide provides a comprehensive analysis of the cytotoxicity of CellTracker™ Violet BMQC, addressing key considerations for researchers and drug development professionals.

At its core, CellTracker™ Violet BMQC is designed for minimal cellular perturbation. Manufacturer documentation consistently asserts that at recommended working concentrations, the dye exhibits low cytotoxicity, allowing for the long-term tracking of cells without significantly impacting their viability or proliferative capacity[1][2]. This assertion is supported by data from proliferation assays on other dyes within the CellTracker™ family, which showed no adverse effects on HeLa cell proliferation over a 72-hour period[2][3].

CellTracker™ Violet BMQC, a bromomethyl derivative of coumarin, readily crosses the cell membrane. Once inside the cell, its bromomethyl group reacts with intracellular thiol groups, primarily on glutathione (B108866), in a reaction catalyzed by glutathione S-transferase (GST)[2]. This covalent modification renders the dye cell-impermeant, ensuring its retention within the labeled cells and their progeny for extended periods, typically 72 hours or longer[1][2]. The fluorescence of CellTracker™ Violet BMQC is stable and can be monitored without the need for enzymatic cleavage[2][3].

To provide researchers with the tools to independently assess the potential cytotoxic effects of CellTracker™ Violet BMQC within their specific experimental systems, this guide details standard methodologies for evaluating cell viability and cytotoxicity.

Quantitative Data Summary

The following table summarizes the key characteristics of CellTracker™ Violet BMQC based on available information. It is important to note the absence of independently determined quantitative toxicity metrics.

| Parameter | Value | Source(s) |

| Chemical Name | 2,3,6,7-tetrahydro-9- bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin | [2] |

| Excitation Max. | 415 nm | [2][3][5] |

| Emission Max. | 516 nm | [2][3][5] |

| Mechanism of Action | Covalent binding to intracellular thiols (glutathione) via a GST-mediated reaction. | [2] |

| Cellular Retention | At least 72 hours. | [1][2] |

| Reported Cytotoxicity | Low to negligible at recommended working concentrations. | [1][2] |

| Quantitative Toxicity Data (IC50) | Not available in the reviewed literature. | - |

Experimental Protocols

To ensure the validity of experimental results, it is crucial to determine the optimal, non-toxic working concentration of CellTracker™ Violet BMQC for each cell type and experimental condition. The following are detailed protocols for common cytotoxicity assays that can be adapted for this purpose.

Protocol 1: Cell Staining with CellTracker™ Violet BMQC

This protocol outlines the general procedure for labeling adherent or suspension cells.

Materials:

-

CellTracker™ Violet BMQC dye

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Complete cell culture medium

-

Cells in suspension or adhered to a culture vessel

Procedure:

-

Reagent Preparation: Prepare a 10 mM stock solution of CellTracker™ Violet BMQC in anhydrous DMSO. Further dilute the stock solution in serum-free medium or an appropriate buffer to the desired working concentration (typically in the low micromolar range).

-

Cell Preparation:

-

Suspension cells: Harvest cells and resuspend in pre-warmed serum-free medium or PBS at a density of 1 x 10^6 cells/mL.

-

Adherent cells: Grow cells to the desired confluency. Just before staining, remove the culture medium.

-

-

Staining: Add the diluted CellTracker™ Violet BMQC solution to the cells.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.

-

Washing:

-

Suspension cells: Centrifuge the cell suspension to pellet the cells. Remove the supernatant and resuspend the cells in fresh, pre-warmed complete culture medium. Repeat the wash step twice.

-

Adherent cells: Remove the staining solution and wash the cells twice with fresh, pre-warmed complete culture medium.

-

-

Post-Staining Incubation: After the final wash, add fresh complete culture medium and incubate the cells for at least 30 minutes before proceeding with downstream applications to allow for any unbound dye to be removed.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells stained with a range of CellTracker™ Violet BMQC concentrations

-

96-well plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the stained cells in a 96-well plate at a predetermined optimal density and incubate for the desired duration (e.g., 24, 48, 72 hours). Include unstained cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Protocol 3: Assessment of Cytotoxicity using the LDH Release Assay

The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

-

Cells stained with a range of CellTracker™ Violet BMQC concentrations

-

96-well plate

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (provided with the kit for positive control)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the stained cells in a 96-well plate and incubate for the desired duration. Include appropriate controls (unstained cells, cells treated with lysis buffer for maximum LDH release).

-

Sample Collection: Carefully collect a small aliquot of the culture supernatant from each well without disturbing the cells.

-

Assay Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to the maximum release control.

Mandatory Visualizations

To aid in the conceptualization of experimental design and cellular mechanisms, the following diagrams are provided.

Caption: Workflow for determining the cytotoxic potential of CellTracker™ Violet BMQC.

Caption: Mechanism of CellTracker™ Violet BMQC retention within a live cell.

References

CellTracker Violet BMQC: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for CellTracker Violet BMQC, a fluorescent probe widely used for monitoring cell movement and location. The information presented herein is intended to equip researchers with the necessary knowledge for the effective handling and application of this vital research tool.

Core Properties and Stability

This compound (2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin) is a cell-permeant dye that becomes cell-impermeant after reacting with intracellular thiol groups, primarily through a glutathione (B108866) S-transferase-mediated reaction.[1][2][3] This covalent binding ensures the probe is well-retained within cells for extended periods, allowing for long-term tracking of cell populations.[1][4][5]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound.

| Parameter | Value | Source |

| Chemical Formula | C₁₆H₁₆BrNO₂ | [6] |

| Molecular Weight | 334.2 g/mol | [1][2] |

| Excitation Maximum | 415 nm | [1][2][5] |

| Emission Maximum | 516 nm | [1][2][5] |

| Table 1: Physicochemical and Spectral Properties of this compound. |

| Condition | Stability | Recommendations | Source |

| Lyophilized Powder | Stable for at least 1 year | Store at ≤-20°C, desiccate, and protect from light.[1] | [1] |

| In-Cell Fluorescence | Fluorescent signal persists for at least 72 hours | Ideal for multi-day cell tracking experiments. The probe is typically retained for three to six generations of cell division. | [1][2][5][6] |

| Table 2: Stability of this compound under Various Conditions. |

Storage and Handling

Proper storage and handling are critical to ensure the optimal performance and longevity of this compound.

| Form | Storage Temperature | Light and Moisture Protection | Additional Notes | Source |

| Lyophilized Powder | ≤-20°C | Store desiccated and protected from light.[1] | Allow the vial to warm to room temperature before opening to prevent condensation. | [1][2] |

| Stock Solution (in DMSO) | ≤-20°C | Protect from light. | Prepare a 10 mM stock solution in high-quality, anhydrous DMSO.[2] While specific long-term stability data for the stock solution is not provided by the manufacturer, it is general practice to aliquot and store at ≤-20°C to minimize freeze-thaw cycles. | [1][2] |

| Table 3: Recommended Storage Conditions for this compound. |

Experimental Protocols

The following section details a standard protocol for labeling cells with this compound.

Preparation of Reagents

-

Prepare a 10 mM Stock Solution: Before opening, allow the vial of this compound to warm to room temperature.[1][2] Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration.[2]

-

Prepare the Working Solution: Dilute the 10 mM stock solution in a serum-free medium to the desired final working concentration.[1][2] The optimal concentration can range from 0.5 to 25 µM and should be determined empirically for the specific cell type and application.[1] For long-term studies, a higher concentration (5-25 µM) may be necessary, while shorter experiments may require less (0.5-5 µM).[1]

Cell Staining Protocol

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

A standard workflow for labeling cells with this compound.

Cellular Mechanism of Action

The following diagram illustrates the mechanism of this compound retention within a live cell.

Mechanism of this compound retention in live cells.

References

- 1. ulab360.com [ulab360.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ulab360.com [ulab360.com]

- 4. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]

- 5. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. This compound () for sale [vulcanchem.com]

Technical Guidance on the Shelf Life and Handling of Reconstituted CellTracker™ Violet BMQC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, handling, and stability of reconstituted CellTracker™ Violet BMQC, a fluorescent probe designed for long-term cell tracking. Due to the absence of explicit quantitative stability data from the manufacturer, this document synthesizes available information, outlines best practices, and provides a protocol for users to validate shelf life within their specific laboratory contexts.

Introduction to CellTracker™ Violet BMQC

CellTracker™ Violet BMQC (2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin) is a cell-permeant fluorescent dye used for monitoring cell movement, location, and proliferation over extended periods.[1] Its mechanism of action involves passive diffusion across the cell membrane, followed by an intracellular reaction. The dye's bromomethyl group covalently reacts with thiol groups, primarily on glutathione (B108866), in a reaction likely mediated by glutathione S-transferase.[2][3] This conjugation process renders the molecule cell-impermeant and ensures its retention within the labeled cells for up to 72 hours and through several generations.[2][4]

Storage and Reconstitution

Proper storage and handling are critical to maintaining the performance of CellTracker™ Violet BMQC. The dye is supplied as a lyophilized powder and must be reconstituted in a suitable solvent before use.

Storage of Lyophilized Powder

The stability of the dye in its solid form is well-documented. Adherence to the manufacturer's storage conditions is essential for ensuring the product's one-year shelf life.

| Storage Parameter | Recommendation |

| Temperature | ≤–20°C |

| Conditions | Desiccated and protected from light |

| Shelf Life | 1 year when stored as directed |

Reconstitution Protocol

CellTracker™ Violet BMQC is typically reconstituted in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.

Materials:

-

CellTracker™ Violet BMQC vial (e.g., 5 x 0.1 mg)

-

High-quality anhydrous DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Before opening, allow the vial of lyophilized dye to equilibrate to room temperature to prevent condensation of moisture, which can compromise the dye's stability.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For a 0.1 mg vial of CellTracker™ Violet BMQC (Molecular Weight: 334.2 g/mol ), this would be approximately 30 µL of DMSO.

-

Vortex briefly to ensure the dye is fully dissolved.

-

Immediately aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles.[5]

Shelf Life of Reconstituted Stock Solution

There is limited direct guidance from the manufacturer specifically for CellTracker™ Violet BMQC. However, information for similar CellTracker™ products provides a basis for storage recommendations. For CellTracker™ Green CMFDA, the reconstituted stock solution is stated to be stable for at least six months when stored properly.[5] In contrast, for the chemically similar CellTrace™ Violet, it is recommended to use the stock solution on the day of preparation. Anecdotal evidence from researchers suggests that aliquoted and frozen stock solutions of CellTrace™ Violet can be used without a significant loss of efficacy.[6]

Given the reactive nature of the bromomethyl group, the primary concern for the stability of the reconstituted dye is its susceptibility to hydrolysis and reaction with any nucleophiles present. Therefore, the use of anhydrous DMSO is critical.

| Storage Parameter | Recommendation | Rationale |

| Temperature | ≤–20°C | Minimizes chemical degradation and hydrolysis. |

| Conditions | Single-use aliquots, desiccated, and protected from light | Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the dye.[5] Light protection is standard for fluorescent compounds. |

| Estimated Shelf Life | Up to 6 months (with validation) | Based on data for similar CellTracker™ probes.[5] However, due to conflicting information, it is highly recommended to validate the performance of stored aliquots. |

Experimental Protocols

Protocol for Staining Cells with CellTracker™ Violet BMQC

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

Cells in suspension or adherent cells in culture

-

Complete culture medium

-

Serum-free medium

-

Reconstituted CellTracker™ Violet BMQC stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate buffer without amines or thiols.[2]

Procedure:

-

Prepare Working Solution: Dilute the 10 mM stock solution to a final working concentration of 0.5–25 µM in serum-free medium. The optimal concentration depends on the cell type and duration of the experiment; for long-term studies (>3 days), 5–25 µM is often required, while shorter experiments may only need 0.5–5 µM.[2][4] Warm the working solution to 37°C before use.

-

Cell Preparation:

-

Suspension Cells: Centrifuge the cells and resuspend the pellet in the pre-warmed working solution.

-

Adherent Cells: Remove the culture medium and add the pre-warmed working solution to the culture vessel.

-

-

Incubation: Incubate the cells for 15–45 minutes at 37°C, protected from light.

-

Wash:

-

Suspension Cells: Centrifuge the cells, remove the staining solution, and resuspend in fresh, pre-warmed complete culture medium.

-

Adherent Cells: Remove the staining solution and wash once with fresh, pre-warmed complete culture medium.

-

-

Final Incubation: Add fresh complete culture medium and incubate for at least 30 minutes to allow for complete modification of the dye before imaging.

-

Analysis: The cells can be analyzed using fluorescence microscopy or flow cytometry with appropriate filters for violet excitation (approx. 415 nm) and emission (approx. 516 nm).[7]

Protocol for Validating the Shelf Life of Reconstituted CellTracker™ Violet BMQC

Due to the lack of definitive stability data, it is recommended that researchers perform their own validation.

Objective: To determine the effect of storage time on the staining efficiency of reconstituted CellTracker™ Violet BMQC.

Procedure:

-

Preparation: Reconstitute a vial of CellTracker™ Violet BMQC as described in section 2.2 and create multiple single-use aliquots. Store at -20°C.

-

Time Points: Designate several time points for testing (e.g., fresh, 1 week, 1 month, 3 months, 6 months).

-

Staining: At each time point, use one aliquot to stain a fresh culture of a consistent cell line following the protocol in section 4.1. It is critical to use the same cell type, passage number, and staining conditions for each experiment.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Record the mean fluorescence intensity (MFI) of the stained cell population.

-

Data Analysis: Compare the MFI of cells stained with aged aliquots to the MFI of cells stained with the freshly prepared solution. A significant decrease in MFI would indicate degradation of the dye.

-

Cell Viability and Proliferation: In parallel, assess cell viability (e.g., using a trypan blue exclusion assay or a viability dye) and proliferation rates after staining to ensure that the stored dye does not exhibit increased cytotoxicity.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Intracellular activation and retention of CellTracker™ Violet BMQC.

Experimental Workflow for Shelf-Life Validation

Caption: Protocol for assessing the stability of stored CellTracker™ Violet BMQC.

References

Principle of CellTracker™ Violet BMQC Cell Retention: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the intracellular retention of CellTracker™ Violet BMQC, a fluorescent dye designed for long-term cell tracking. The content herein details the chemical properties, mechanism of action, and practical considerations for its application in biological research, with a focus on quantitative data and detailed experimental protocols.

Core Principle of Cellular Retention

CellTracker™ Violet BMQC (2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin) is a membrane-permeant dye that, once inside a living cell, becomes converted into a membrane-impermeant product, ensuring its retention through multiple cell generations.[1][2][3] The retention mechanism is a two-step process initiated by the passive diffusion of the dye across the cell membrane.

Upon entering the cytoplasm, the bromomethyl group of CellTracker™ Violet BMQC reacts with intracellular thiols.[1][2][3] This reaction is largely mediated by the enzyme glutathione (B108866) S-transferase (GST), which catalyzes the conjugation of the dye to glutathione (GSH), a tripeptide abundant in the cytoplasm of most mammalian cells.[1][2][3][4] The resulting dye-glutathione conjugate is a significantly larger and more polar molecule than the original dye, rendering it membrane-impermeant and effectively trapping it within the cell.[1][2] This covalent modification is the cornerstone of its long-term retention.

The fluorescence of CellTracker™ Violet BMQC is inherently active and does not require enzymatic cleavage to be initiated.[1][2] The fluorescent signal from the retained conjugate can persist for at least 72 hours, allowing for extended tracking of cell populations.[3][5] The dye is passed on to daughter cells upon cell division, but it is not transferred to adjacent cells in a population.[3]

Mechanism of Action Pathway

The following diagram illustrates the process of CellTracker™ Violet BMQC entering a cell and its subsequent retention.

Caption: Intracellular retention mechanism of CellTracker™ Violet BMQC.

Quantitative Data

The following tables summarize the key quantitative properties of CellTracker™ Violet BMQC.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | 9-(bromomethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one | [5] |

| Alternative Name | 2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin | [5] |

| Molecular Formula | C₁₆H₁₆BrNO₂ | [5] |

| Average Mass | 334.20778 Da | [5] |

| Monoisotopic Mass | 333.03644 Da | [5] |

Spectral Characteristics

| Parameter | Value (nm) | Note | Reference |

| Excitation Maximum (Ex max) | 404-415 | Varies slightly by measurement method | [5][6] |

| Emission Maximum (Em max) | 516-526 | Varies slightly by measurement method | [5][6] |

| Stokes' Shift | ~122 | A relatively large shift beneficial for detection | [6] |

| Recommended Excitation | 405 | Common violet laser line | [6] |

| Recommended Emission Filter | 510/50 or 525/50 bandpass | For optimal signal detection | [3][6] |

Performance Characteristics

| Parameter | Value | Reference |

| Signal Retention Time | At least 72 hours | [3][5] |

| Cytotoxicity | Low cytotoxicity at working concentrations; normal cell viability and proliferation rates are maintained. | [2][5][7] |

| Working Concentration | 0.5–25 µM (application dependent) | [1][2] |

Experimental Protocols

The following are detailed methodologies for the use of CellTracker™ Violet BMQC in cell culture applications. It is recommended to optimize the dye concentration and incubation time for specific cell types and experimental conditions.

Preparation of Staining Solution

-

Reconstitution of Stock Solution: Before opening, allow the vial of lyophilized CellTracker™ Violet BMQC to warm to room temperature. Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

-

Preparation of Working Solution: Dilute the 10 mM stock solution in serum-free medium to the desired final working concentration (typically between 0.5–25 µM). For long-term studies (e.g., >3 days) or with rapidly dividing cells, a higher concentration (5–25 µM) may be required. For shorter experiments, a lower concentration (0.5–5 µM) is often sufficient.[1][2][8] It is crucial to keep the dye concentration as low as possible to minimize potential artifacts.[1][2] Pre-warm the working solution to 37°C before use.[1][8]

Staining Protocol for Adherent Cells

-

Cell Preparation: Culture adherent cells on coverslips or in appropriate culture vessels until they reach the desired confluency.

-

Staining: a. Aspirate the culture medium from the cells. b. Gently add the pre-warmed CellTracker™ Violet BMQC working solution to the cells, ensuring the entire surface is covered.[2] c. Incubate the cells for 15–45 minutes at 37°C under normal culture conditions.[2]

-

Washing: a. Remove the staining solution. b. Wash the cells once with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS). c. Replace with fresh, pre-warmed, complete culture medium.[8]

-

Incubation (Optional): For some applications, an additional incubation of 30 minutes at 37°C after replacing the medium can allow for the removal of any excess, unconjugated dye.[8]

-

Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with filters appropriate for violet excitation and blue/green emission.[2]

Staining Protocol for Cells in Suspension

-

Cell Preparation: Harvest suspension cells by centrifugation and aspirate the supernatant.

-

Staining: a. Gently resuspend the cell pellet in the pre-warmed CellTracker™ Violet BMQC working solution.[1] b. Incubate the cells for 15–45 minutes at 37°C under appropriate culture conditions, with occasional gentle mixing.[1]

-

Washing: a. Centrifuge the stained cell suspension to pellet the cells. b. Remove the supernatant containing the staining solution. c. Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

-

Final Preparation: The labeled cells can then be dispensed into appropriate culture vessels for further experiments or prepared for analysis (e.g., flow cytometry).[1]

Experimental Workflow

The following diagram outlines the general workflow for labeling and analyzing cells with CellTracker™ Violet BMQC.

Caption: A generalized workflow for cell labeling with CellTracker™ Violet BMQC.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. ulab360.com [ulab360.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 5. This compound () for sale [vulcanchem.com]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 8. ulab360.com [ulab360.com]

CellTracker Violet BMQC: An In-depth Technical Guide for Long-Term Cell Tracking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CellTracker Violet BMQC, a fluorescent dye designed for long-term tracking of live cells. This document details the dye's mechanism of action, key applications, and experimental protocols, offering researchers a reliable resource for utilizing this powerful tool in their studies.

Introduction to Long-Term Cell Tracking and the Role of Fluorescent Probes

Long-term cell tracking is a critical technique in various fields of biological research, including developmental biology, immunology, cancer research, and neurobiology. It allows for the monitoring of cell migration, proliferation, differentiation, and cell-cell interactions over extended periods. Fluorescent probes, or "CellTracker" dyes, are essential tools for these studies, providing a means to label and visualize specific cell populations within a larger environment. An ideal cell tracking dye should be nontoxic, well-retained within the cells through multiple generations, and brightly fluorescent with minimal impact on normal cellular physiology.

This compound is a violet-excitable fluorescent dye specifically designed to meet these criteria, making it an excellent choice for a wide range of long-term cell tracking applications.[1]

Core Principles of this compound

Chemical and Physical Properties

This compound, chemically known as 2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin, is a coumarin (B35378) derivative.[2][3] Its effectiveness as a cell tracking agent is largely due to its bromomethyl functional group.[2]

| Property | Value |

| Chemical Formula | C₁₆H₁₆BrNO₂ |

| Average Mass | 334.20778 Da |

| Monoisotopic Mass | 333.03644 Da |

| Classification | Organobromine compound, Fluorochrome |

| Parent Hydride | Coumarin 480 |

| Table 1: Physical and Chemical Characteristics of this compound.[2] |

Mechanism of Action

The functionality of this compound is based on a straightforward yet robust mechanism. The dye is membrane-permeant, allowing it to passively diffuse into live cells.[3][4] Once inside the cell, the bromomethyl group reacts with intracellular thiol groups, primarily on glutathione (B108866), in a reaction that is likely mediated by glutathione S-transferase (GST).[3][4][5] This reaction forms a cell-impermeant fluorescent thioether adduct.[4] The resulting conjugate is not only brightly fluorescent but is also well-retained within the cell for extended periods, even through several cell divisions.[3][4][5] Excess, unreacted dye passively diffuses out of the cell.[4]

Figure 1. Mechanism of Action of this compound.

Spectral Properties

This compound is excited by a violet laser and emits in the blue-green region of the spectrum, making it ideal for multiplexing with green and red fluorescent probes.[1]

| Parameter | Value | Note |

| Excitation Maximum | 404-415 nm | Varies slightly by measurement method.[1][2][6] |

| Emission Maximum | 516-526 nm | Varies slightly by measurement method.[1][2][6] |

| Stokes' Shift | ~122 nm | A large shift beneficial for detection.[2][6] |

| Recommended Excitation | 405 nm laser | Common in flow cytometers and fluorescence microscopes.[2][6] |

| Recommended Emission Filter | 510/50 nm or 525/50 nm bandpass | For optimal signal detection.[1][2] |

| Table 2: Spectral Characteristics of this compound. |

Key Features and Applications

Performance Characteristics

| Feature | Description |

| Signal Retention | The fluorescent signal persists for at least 72 hours, allowing for monitoring of slow biological processes.[2][5] The dye is passed to daughter cells for multiple generations.[3][5] |

| Low Cytotoxicity | At working concentrations, this compound has been shown to have minimal cytotoxic effects, with labeled cells maintaining normal viability and proliferation rates.[2][3][5] |

| Photostability | The fluorescence is reasonably photostable during microscopic examination.[4] |

| Fixability | The dye can be fixed with aldehyde-based fixatives, allowing for long-term sample storage.[4][7] |

Primary Applications

-

Monitoring cell movement and migration: Tracking the paths of individual cells or cell populations over time.[2]

-

Analyzing cell proliferation: Observing cell division and lineage tracing.[2]

-

Studying chemotaxis and invasion: Visualizing directed cell movement in response to chemical stimuli.[2]

-

Visualizing cell-cell interactions: Observing how different cell types interact in co-culture systems.[2]

-

Cell tracking in microfluidic systems: Enabling the study of cellular behavior in controlled microenvironments.[2]

Experimental Protocols

The following are generalized protocols for labeling adherent and suspension cells with this compound. Optimal conditions may vary depending on the cell type and experimental design.

Reagent Preparation

-

Stock Solution (10 mM): Before opening, allow the vial of this compound to warm to room temperature. Dissolve the lyophilized product in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.[3]

-

Working Solution (0.5-25 µM): Dilute the stock solution to the desired final working concentration in serum-free medium.[3][5] For long-term staining (>3 days) or rapidly dividing cells, a concentration of 5-25 µM is generally recommended. For shorter experiments, 0.5-5 µM may be sufficient.[3][4] It is advisable to test a range of concentrations to determine the optimal level for your specific cell type and application.[3] Warm the working solution to 37°C before use.[3][5]

Labeling Adherent Cells

Figure 2. Experimental Workflow for Labeling Adherent Cells.

Detailed Steps:

-

When adherent cells have reached the desired confluency, remove the culture medium.[4]

-

Gently add the pre-warmed CellTracker™ Working Solution to the cells.[3]

-

Incubate for 15-45 minutes under normal growth conditions (e.g., 37°C, 5% CO₂).[3][5]

-

Remove the working solution containing the dye.[3]

-

Add fresh, pre-warmed culture medium of your choice.[3]

-

For some protocols, an additional 30-minute incubation at 37°C is recommended to allow for the modification of the chloromethyl group and secretion of any remaining unconjugated dye.[4]

-

The cells are now ready for imaging or further experimentation.

Labeling Suspension Cells

Figure 3. Experimental Workflow for Labeling Suspension Cells.

Detailed Steps:

-

Harvest cells by centrifugation and aspirate the supernatant.[3][5]

-

Gently resuspend the cell pellet in the pre-warmed CellTracker™ Working Solution.[3][5]

-

Incubate for 15-45 minutes under growth conditions appropriate for the cell type.[3][5]

-

Centrifuge the cells to form a pellet and remove the working solution.[3][5]

-

Add fresh culture medium of your choice and resuspend the labeled cells.[3]

-

The cells can then be dispensed onto a slide or into a culture vessel for imaging or further analysis.[3]

Important Considerations and Best Practices

-

Avoid Amine and Thiol-Containing Buffers: Do not use buffers that contain free amines or thiols, as they can react with the dye.[3]

-

Serum-Free Staining: It is recommended to perform the staining in serum-free medium, as serum can contain esterases that may prematurely cleave the dye.[7] After the labeling process is complete, cells can be returned to a medium containing serum.[7]

-

DMSO Quality: Use high-quality, anhydrous DMSO to prepare the stock solution to prevent degradation of the dye.

-

Light Protection: Protect the dye stock solution from prolonged exposure to light.

-

Safety Precautions: Handle the DMSO dye solution with caution, as DMSO can facilitate the entry of organic molecules into tissues. Always wear appropriate personal protective equipment.[5]

Conclusion

This compound is a highly effective and reliable fluorescent probe for the long-term tracking of live cells. Its low cytotoxicity, excellent signal retention, and favorable spectral properties make it a valuable tool for a wide array of research applications. By following the recommended protocols and considering the best practices outlined in this guide, researchers can successfully employ this compound to gain deeper insights into dynamic cellular processes.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. This compound () for sale [vulcanchem.com]

- 3. ulab360.com [ulab360.com]

- 4. ulab360.com [ulab360.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. CellTracker™ Violet BMQC Dye, 5 x 0.1 mg - FAQs [thermofisher.com]

Methodological & Application

Optimal concentration of CellTracker Violet BMQC for T-cell proliferation assays.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell proliferation is a cornerstone of the adaptive immune response and a critical readout in immunological research and drug development. Assays that accurately measure T-cell proliferation are essential for evaluating the efficacy of immunomodulatory therapies, understanding disease pathogenesis, and advancing cellular therapies. Cell proliferation assays using fluorescent dyes that are sequentially diluted upon cell division have become a powerful tool for tracking lymphocyte proliferation.

CellTracker™ Violet BMQC is a fluorescent dye well-suited for monitoring cell movement and location over several generations.[1] This dye freely passes through the cell membrane and is converted into a cell-impermeant product, which is retained in the cytoplasm. With each cell division, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. This allows for the visualization and quantification of successive cell generations by flow cytometry.

This document provides detailed application notes and protocols for the optimal use of CellTracker™ Violet BMQC in T-cell proliferation assays, including recommended concentrations, step-by-step experimental procedures, and data analysis considerations.

Data Presentation: Optimizing CellTracker™ Violet BMQC Concentration

The optimal concentration of CellTracker™ Violet BMQC is crucial for achieving bright initial staining for clear resolution of multiple generations while minimizing potential cytotoxicity. The recommended concentration can vary depending on the cell type and the duration of the experiment. For T-cell proliferation assays, a titration of the dye concentration is recommended to determine the ideal balance for your specific experimental conditions.

Based on manufacturer recommendations and user-provided data, the following table summarizes the suggested concentration ranges for CellTracker™ Violet BMQC in T-cell proliferation assays.

| Parameter | Recommended Concentration | Notes |

| General Working Concentration | 0.5 - 25 µM | A ten-fold range of concentrations should be tested to find the optimum. |

| Short-term Assays (< 3 days) | 0.5 - 5 µM | Lower concentrations are often sufficient for shorter experiments. |

| Long-term Assays (> 3 days) / Rapidly Dividing Cells | 5 - 25 µM | Higher concentrations may be necessary for long-term tracking. |

| Recommended Starting Concentration for T-cells | 5 µM | A commonly used and effective concentration for staining lymphocytes, including mouse thymocytes.[2] |

Note: It is critical to perform a concentration optimization study for your specific T-cell population and stimulation conditions to ensure robust and reproducible results.

Experimental Protocols

T-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)

A pure population of T-cells is recommended for precise proliferation analysis.

Materials:

-

Whole blood or buffy coat

-

Ficoll-Paque™ PLUS

-

Phosphate-Buffered Saline (PBS)

-

RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) T-cell isolation kit

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

Protocol:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the layer of mononuclear cells (buffy coat) at the plasma-Ficoll interface.

-

Wash the collected cells with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium.

-

Isolate T-cells from the PBMC population using a negative selection method like RosetteSep™ or MACS to obtain untouched T-cells. Follow the manufacturer's instructions for the chosen kit.

-

Count the purified T-cells and assess viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

Staining T-Cells with CellTracker™ Violet BMQC

Materials:

-

Purified T-cells

-

CellTracker™ Violet BMQC dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free RPMI-1640 medium

-

Complete RPMI-1640 medium

Protocol:

-

Prepare a 10 mM stock solution of CellTracker™ Violet BMQC by dissolving the lyophilized powder in anhydrous DMSO.

-

Centrifuge the purified T-cells at 300 x g for 5 minutes and resuspend the pellet in pre-warmed (37°C) serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Prepare the working staining solution by diluting the 10 mM stock solution into pre-warmed serum-free RPMI-1640 medium to the desired final concentration (e.g., a starting concentration of 5 µM).

-

Add the cell suspension to the staining solution and mix gently.

-

Incubate the cells for 20-30 minutes at 37°C, protected from light.

-

To stop the staining reaction, add at least 5 volumes of cold complete RPMI-1640 medium (containing serum) and incubate for 5 minutes. The serum proteins will bind to any unbound dye.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with complete RPMI-1640 medium to remove any residual unbound dye.

-

Resuspend the stained T-cells in complete RPMI-1640 medium at the desired concentration for stimulation.

T-Cell Stimulation and Culture

Materials:

-

Stained T-cells

-

T-cell activators (e.g., anti-CD3/CD28 antibodies, Dynabeads™ Human T-Activator CD3/CD28, or phytohemagglutinin (PHA))

-

Interleukin-2 (IL-2)

-

96-well round-bottom culture plates

Protocol:

-

Plate the stained T-cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells per well in 200 µL of complete RPMI-1640 medium.

-

Add the T-cell activator at the desired concentration. For anti-CD3/CD28 antibodies, pre-coat the wells or use soluble antibodies. For Dynabeads™, use a bead-to-cell ratio as recommended by the manufacturer.

-

Supplement the culture medium with IL-2 (e.g., 20 U/mL) to promote T-cell survival and proliferation.

-

Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

-

Include the following controls in your experiment:

-

Unstained, unstimulated cells (for background fluorescence)

-

Stained, unstimulated cells (to identify the parent generation peak)

-

Unstained, stimulated cells (to assess the effect of stimulation on autofluorescence)

-

Flow Cytometry Analysis

Materials:

-

Cultured T-cells

-

Flow cytometer with a violet laser (405 nm excitation)

-

FACS tubes

-

PBS with 2% FBS (FACS buffer)

-

Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

Protocol:

-

Harvest the cells from the culture plates and transfer them to FACS tubes.

-

Centrifuge the cells at 300 x g for 5 minutes and resuspend them in FACS buffer.

-

If desired, stain the cells with antibodies against surface markers (e.g., CD4, CD8) to analyze the proliferation of specific T-cell subsets.

-

Add a viability dye to exclude dead cells from the analysis.

-

Acquire the samples on a flow cytometer. CellTracker™ Violet BMQC is excited by the violet laser (405 nm) and its emission is typically detected using a 450/50 nm bandpass filter.[3]

-

Collect a sufficient number of events (e.g., 10,000-50,000 events in the live, single-cell gate) for robust statistical analysis.

-

Analyze the data using flow cytometry analysis software. Gate on live, single cells and then visualize the CellTracker™ Violet BMQC fluorescence on a histogram. Each peak with successively lower fluorescence intensity represents a subsequent generation of proliferating T-cells.

Visualization of Key Concepts

T-Cell Proliferation Assay Workflow

The following diagram illustrates the key steps in a T-cell proliferation assay using CellTracker™ Violet BMQC.

Caption: Experimental workflow for a T-cell proliferation assay.

T-Cell Receptor (TCR) Signaling Pathway Leading to Proliferation

T-cell activation and subsequent proliferation are initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal, along with co-stimulatory signals, triggers a complex intracellular signaling cascade that ultimately leads to gene expression changes driving cell division.

Caption: Simplified T-cell receptor signaling pathway.

Conclusion

CellTracker™ Violet BMQC is a robust and reliable tool for the analysis of T-cell proliferation. By following the optimized protocols and considering the key experimental parameters outlined in these application notes, researchers can obtain high-quality, reproducible data. The ability to track multiple generations of T-cells provides valuable insights into the dynamics of the immune response, making this assay indispensable for both basic and translational immunology research.

References

Using CellTracker™ Violet BMQC in Flow Cytometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Violet BMQC is a fluorescent dye designed for monitoring cell movement, location, and proliferation in live cells. Its utility in flow cytometry is particularly valuable for long-term cell tracking studies due to its stable, non-toxic nature at working concentrations, and its consistent fluorescence signal for at least 72 hours.[1][2] The dye freely passes through the membranes of live cells and is converted into a cell-impermeant product that is retained in the cytoplasm.[1][2] This retention allows for the tracking of cell populations through several generations. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of the fluorescence intensity, which can be quantified by flow cytometry to analyze cell proliferation.[3][4]

CellTracker™ Violet BMQC is excited by the 405 nm violet laser and has an emission maximum of approximately 516 nm, making it compatible with standard flow cytometry configurations and ideal for multiplexing with other fluorescent probes, such as those in the green and red channels.[5]

Principle of Action